

Angiotensin III antipeptide vs. Losartan: a comparative study

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Compound of Interest

Compound Name: *Angiotensin III antipeptide*

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A Comparative Analysis of Angiotensin III and Losartan in the Renin-Angiotensin System

Introduction

This guide provides a detailed comparison between Angiotensin III, an active peptide of the renin-angiotensin system (RAS), and Losartan, a synthetic Angiotensin II receptor blocker (ARB). While the term "**Angiotensin III antipeptide**" might be misconstrued, Angiotensin III itself is a biologically active hormone. This comparison, therefore, contrasts the physiological effects of the endogenous agonist, Angiotensin III, with the pharmacological antagonist, Losartan, within the context of the renin-angiotensin system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visual diagrams to elucidate their distinct roles and effects.

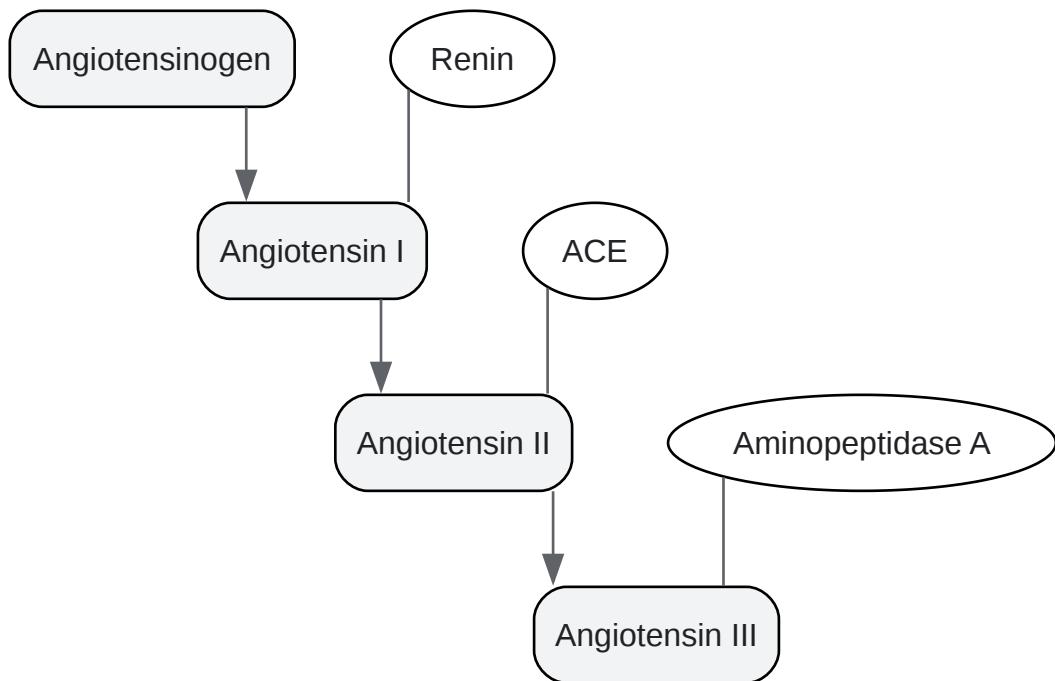
Mechanism of Action

Angiotensin III is a heptapeptide hormone derived from the cleavage of Angiotensin II by aminopeptidase A. It is an active component of the RAS, exerting physiological effects by binding to angiotensin receptors. Angiotensin III exhibits high affinity for both Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Its effects include vasoconstriction and the stimulation of aldosterone release from the adrenal glands, with a potency for aldosterone stimulation comparable to that of Angiotensin II.

Losartan is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. It functions by competitively inhibiting the binding of Angiotensin II to the AT1 receptor, thereby blocking its downstream effects. This blockade leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. Losartan is a prodrug, and its more potent active metabolite, EXP3174, has a significantly higher affinity for the AT1 receptor and contributes to its long-lasting effects. Losartan has a much lower affinity for the AT2 receptor, making it highly selective for the AT1 receptor.

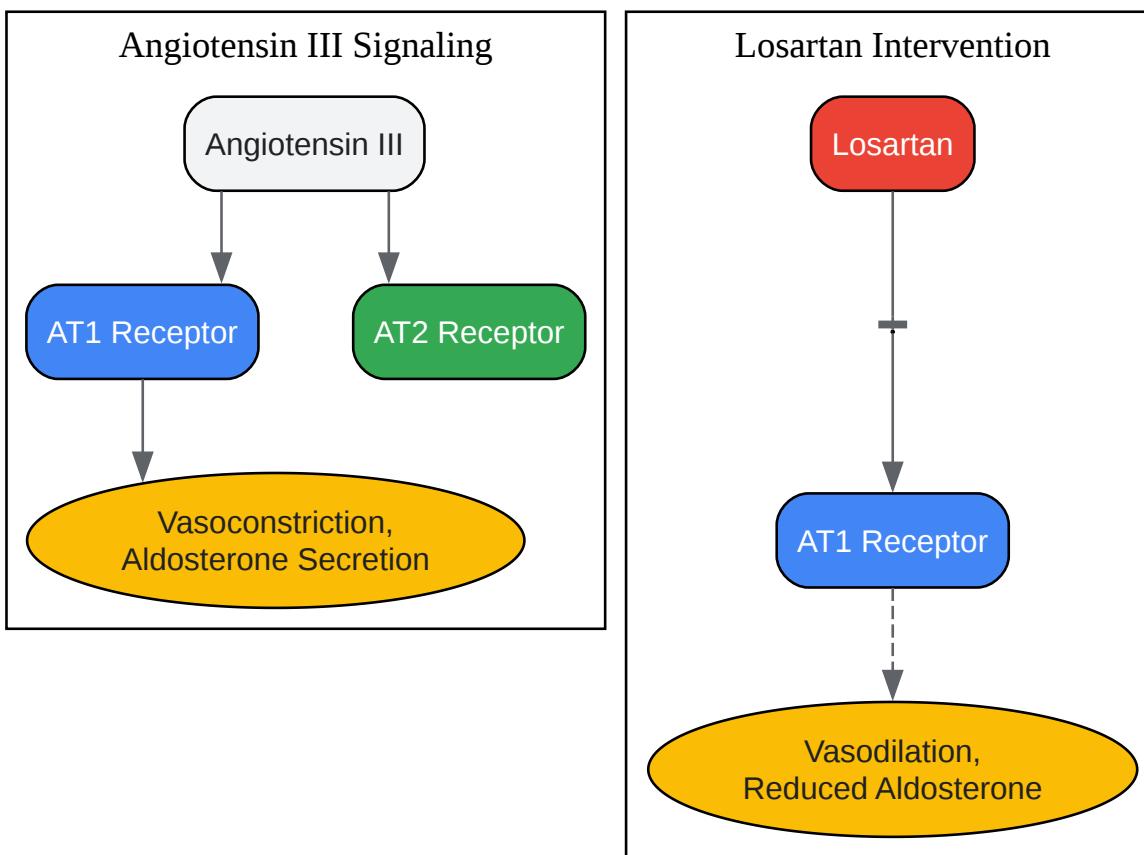
Signaling Pathways

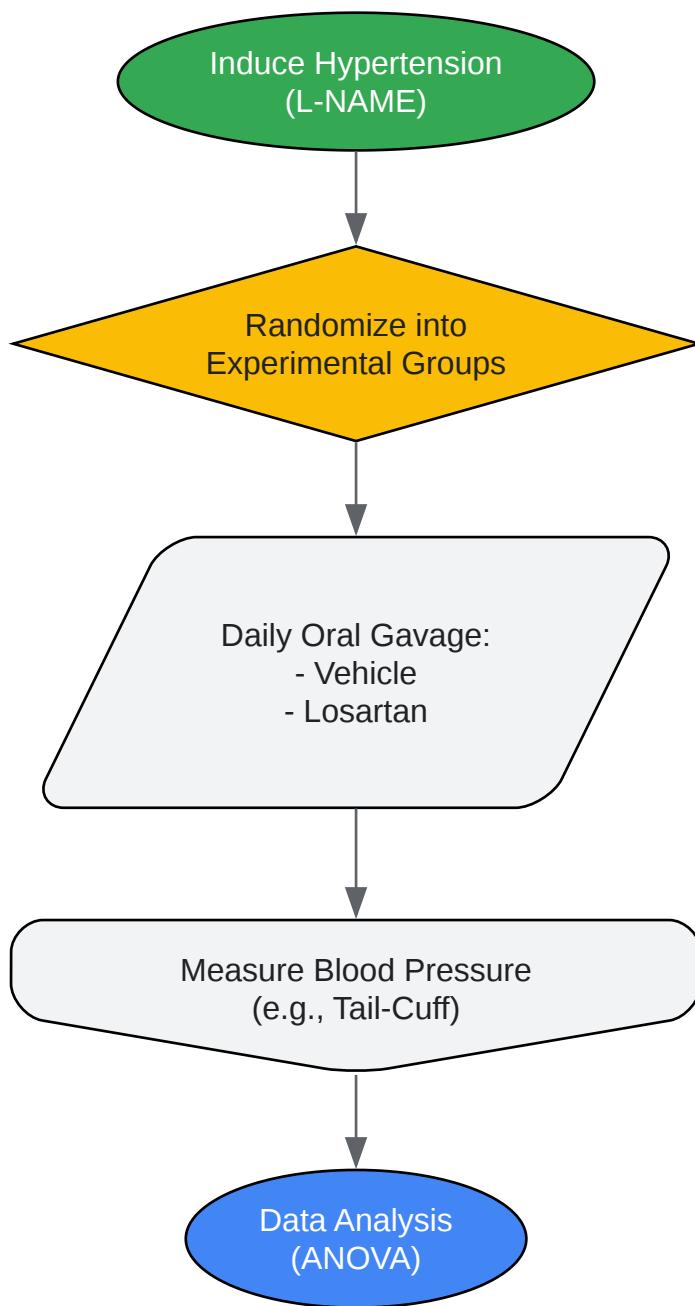
The signaling pathways of the Renin-Angiotensin System are complex, involving multiple peptides, enzymes, and receptors. The diagrams below illustrate the formation and action of Angiotensin III and the point of intervention for Losartan.



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Formation of Angiotensin Peptides





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